Allyl 3-(chloromethyl)benzoate
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Overview
Description
Allyl 3-(chloromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the benzoate moiety, with a chloromethyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-(chloromethyl)benzoate typically involves the esterification of 3-(chloromethyl)benzoic acid with allyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Allyl 3-(chloromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated products.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are employed.
Addition: Electrophiles such as bromine or hydrogen chloride can be used under mild conditions.
Major Products: The major products formed from these reactions include substituted benzoates, epoxides, and addition products with various functional groups.
Scientific Research Applications
Allyl 3-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 3-(chloromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The allyl group can participate in various addition and oxidation reactions, contributing to the compound’s versatility in chemical transformations.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on biomolecules and other organic substrates. The pathways involved in its reactions are typically those associated with nucleophilic substitution, oxidation, and addition mechanisms.
Comparison with Similar Compounds
Allyl Benzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzoic Acid: Does not contain the allyl group, limiting its reactivity in addition reactions.
Allyl Chloride: Contains an allyl group but lacks the benzoate moiety, resulting in different reactivity and applications.
Uniqueness: Allyl 3-(chloromethyl)benzoate is unique due to the presence of both the allyl and chloromethyl groups, which confer a combination of reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
prop-2-enyl 3-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2 |
InChI Key |
LDEVYNRGKQLSNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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